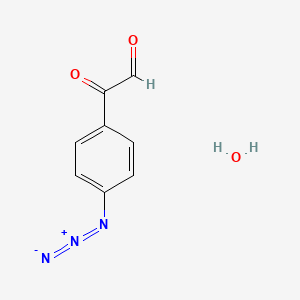
4-Azidophenyl glyoxal hydrate
Übersicht
Beschreibung
4-Azidophenyl glyoxal hydrate is a unique chemical compound with the linear formula C8H5N3O2 ⋅ H2O . It is typically supplied as a water-soluble, colorless, and odorless substance .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H5N3O2 ⋅ H2O . Its molecular weight is 193.16 g/mol . The InChI representation of the molecule isInChI=1S/C8H5N3O2.H2O/c9-11-10-7-3-1-6 (2-4-7)8 (13)5-12;/h1-5H;1H2 . Chemical Reactions Analysis
This compound has been used as an efficient plug-and-play reagent for the selective functionalisation of arginine residues in native antibodies . The selective reaction between this compound and arginines’ guanidine groups allowed a facile introduction of azide groups on the monoclonal antibody trastuzumab .Physical and Chemical Properties Analysis
This compound is a white fluffy powder . It has a molecular weight of 193.16 g/mol . The melting point ranges from 95 to 122 °C .Wissenschaftliche Forschungsanwendungen
Bioconjugation with Antibodies
- Application : 4-Azidophenyl glyoxal (APG) is utilized for the selective functionalization of arginine residues in native antibodies. This method allows for the facile introduction of azide groups on monoclonal antibodies, leading to antibody-fluorophore and antibody-oligonucleotide conjugates while preserving antigen selectivity and stability in human plasma. This approach is attractive for creating more homogeneous conjugates due to fewer arginines compared to lysines in native antibodies (Dovgan et al., 2018).
Cross-Linking in Ribosomal Subunits
- Application : APG has been used for cross-linking RNA to protein in Escherichia coli 30S ribosomal subunits. It specifically reacts with guanosine among the four ribonucleosides and can be photolyzed with UV light, creating a nitrene which reacts with many groups in proteins and nucleic acids. This leads to cross-linking of approximately 5% of the total 30S proteins to 16S RNA (Politz et al., 1981).
Electrochemical Reduction Studies
- Application : The electrochemical behavior of azidophenyl-linked nucleotides, such as those derived from APG, has been studied in aqueous media. These studies provide insights into the complex reduction mechanisms of aromatic azides, including the formation of formylaminophenyl- and phenyl-derivatives, and the transient formation of amine compounds and hydroxylamine-derivatives (Daňhel et al., 2018).
Catalysis in Organic Synthesis
- Application : Glyoxal derivatives, including those related to APG, have been explored in catalytic reactions such as Suzuki-Miyaura cross-coupling. These derivatives act as ligands in phosphine-free catalyst systems, facilitating various organic synthesis processes (Mino et al., 2003).
Bioconjugation and Cross-Linking
- Application : Glyoxal-linked nucleotides and DNA, including those derived from APG, have been synthesized for bioconjugations and cross-linking with arginine-containing peptides and proteins. This makes them useful for efficient bioconjugations and cross-linking applications in biochemical and molecular biology research (Leone et al., 2022).
Wirkmechanismus
Target of Action
The primary target of 4-Azidophenyl glyoxal hydrate (APG) is the arginine residues in native antibodies . Arginine residues are of special interest for the modification of biomolecules due to their abundance on protein surfaces and their positive charge .
Mode of Action
APG selectively reacts with the guanidine groups of arginine residues, allowing a facile introduction of azide groups on the monoclonal antibody . This selective reaction is the basis for the functionalization of arginine residues in native antibodies .
Biochemical Pathways
The selective reaction between APG and arginine residues leads to the formation of pre-functionalised antibody–azide conjugates . These conjugates are then derivatised via a biorthogonal cycloaddition reaction with different strained alkynes . This process results in the formation of antibody-fluorophore and antibody–oligonucleotide conjugates .
Pharmacokinetics
The resulting antibody conjugates show high stability in human plasma , suggesting that APG may have suitable ADME properties for bioconjugation applications.
Result of Action
The result of APG’s action is the formation of more homogeneous conjugates due to a lower content of arginines compared to lysines in native antibodies . The resulting antibody conjugates preserve antigen selectivity , making this approach attractive for the preparation of dual-payload antibodies .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Azidophenyl glyoxal hydrate plays a significant role in biochemical reactions, especially in the selective functionalization of arginine residues in proteins. The compound reacts with the guanidine groups of arginine residues, forming stable hydroxyimidazole rings . This property makes this compound an efficient reagent for the preparation of homogeneous antibody conjugates .
Cellular Effects
This compound has been shown to influence various cellular processes. Its ability to selectively modify arginine residues in proteins can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of antibodies with this compound has been demonstrated to preserve antigen selectivity and maintain high stability in human plasma . This indicates that the compound can be used to create stable and functional bioconjugates that can interact with specific cellular targets.
Molecular Mechanism
The molecular mechanism of this compound involves its selective reaction with arginine residues in proteins. The compound forms covalent adducts with the guanidine groups of arginine, resulting in the formation of stable hydroxyimidazole rings . This reaction is highly specific and allows for the precise modification of proteins. The azide groups introduced through this reaction can then participate in biorthogonal cycloaddition reactions, enabling further functionalization of the modified proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the modified proteins retain their stability and functionality over time, indicating that this compound can be used to create long-lasting bioconjugates
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage studies are limited, it is important to consider the potential threshold effects and toxicities at high doses. The selective modification of arginine residues by this compound suggests that careful dosage optimization is necessary to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in metabolic pathways that include the modification of arginine residues in proteins. The compound interacts with enzymes and cofactors that facilitate the formation of stable hydroxyimidazole rings . This interaction can influence metabolic flux and metabolite levels, particularly in pathways involving protein modification and bioconjugation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to selectively modify arginine residues suggests that it may be localized to specific cellular compartments where these residues are abundant . The distribution of the compound can impact its localization and accumulation within cells, affecting its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. The compound’s ability to selectively modify arginine residues can direct it to specific compartments or organelles within the cell . This localization can influence the compound’s activity and function, making it a valuable tool for targeted protein modification and bioconjugation.
Eigenschaften
IUPAC Name |
2-(4-azidophenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2.H2O/c9-11-10-7-3-1-6(2-4-7)8(13)5-12;/h1-5H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYYPIYKJZCKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)N=[N+]=[N-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-49-1 | |
| Record name | 4-Azidophenyl glyoxal hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


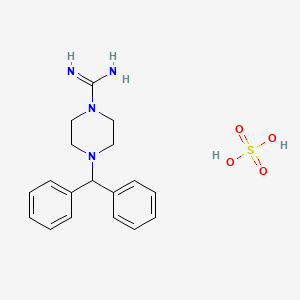
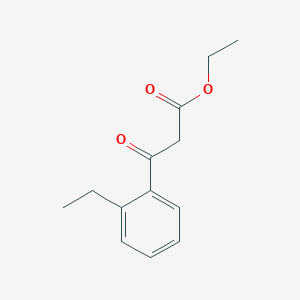
![ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3089521.png)
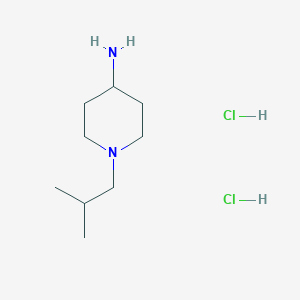

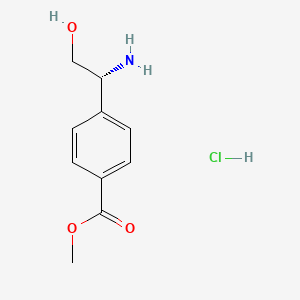


![Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II)](/img/structure/B3089561.png)
![Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)](/img/structure/B3089569.png)

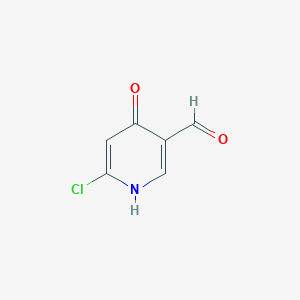

![6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B3089602.png)
